3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C21H26BrN3O2 and its molecular weight is 432.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of CCR5 Antagonist : A practical method for synthesizing an orally active CCR5 antagonist, which is structurally related to 3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, has been developed. This method involves esterification and intramolecular Claisen type reaction, highlighting the compound's role in the synthesis of pharmacologically relevant molecules (Ikemoto et al., 2005).
Preparation of Phenoxo-bridged Dicopper(II) Complexes : Research into the synthesis of new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, which include structures similar to this compound, has been conducted. These studies are significant for understanding the spectral, electrochemical, and magnetic properties of these complexes (Amudha et al., 1999).
Radical Cyclisation to Tetrahydrofuran Derivatives : Controlled-potential reduction of compounds structurally related to this compound has been used to achieve selective radical cyclisation, leading to tetrahydrofuran derivatives. This showcases its utility in organic synthesis and the production of complex organic structures (Esteves et al., 2007).
Pharmaceutical and Medicinal Chemistry
Synthesis of Thieno[2,3‐b][1,5]benzoxazepine Derivatives : Research into the synthesis of a new series of thienoanalogues of loxapine, a potent antipsychotic drug, has been conducted using intermediates related to this compound. This highlights its role in the development of new antipsychotic drugs (Kohara et al., 2002).
Evaluation as D2 and 5‐HT2A Receptor Ligands : A study evaluating the binding affinities of compounds, including those similar to this compound, at the rat D2 and 5-HT2A receptors, shows its potential relevance in the study of neurotransmitter receptors (Tomić et al., 2011).
Synthesis of Benzamides for Anticonvulsant Activity : The synthesis of benzamides containing structures similar to this compound for evaluating their anticonvulsant activity further demonstrates the compound's significance in medicinal chemistry (Mussoi et al., 1996).
Properties
IUPAC Name |
3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O2/c1-24-10-12-25(13-11-24)20(16-6-8-19(27-2)9-7-16)15-23-21(26)17-4-3-5-18(22)14-17/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKMMSSHXXOHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.